malonyl-CoA

Descripción general

Descripción

Malonyl coenzyme A is a coenzyme A derivative of malonic acid. It plays a crucial role in the biosynthesis of fatty acids and polyketides by providing two-carbon units for chain elongation . This compound is formed by the carboxylation of acetyl coenzyme A using the enzyme acetyl coenzyme A carboxylase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Malonyl coenzyme A is synthesized by the carboxylation of acetyl coenzyme A. This reaction is catalyzed by the enzyme acetyl coenzyme A carboxylase and requires the presence of bicarbonate and adenosine triphosphate . The reaction conditions typically involve a temperature of 37°C and a pH of around 7.5 .

Industrial Production Methods

In industrial settings, malonyl coenzyme A is produced using genetically engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are engineered to overexpress acetyl coenzyme A carboxylase and other enzymes involved in the biosynthesis of coenzyme A derivatives . The production process involves cultivating the microorganisms in a controlled environment with optimal conditions for enzyme activity and product formation .

Análisis De Reacciones Químicas

Types of Reactions

Malonyl coenzyme A undergoes various types of chemical reactions, including:

Carboxylation: The formation of malonyl coenzyme A from acetyl coenzyme A.

Decarboxylation: The conversion of malonyl coenzyme A to acetyl coenzyme A by malonyl coenzyme A decarboxylase.

Transacylation: The transfer of the malonate group from malonyl coenzyme A to acyl carrier protein by malonyl coenzyme A:acyl carrier protein transacylase.

Common Reagents and Conditions

Carboxylation: Requires bicarbonate and adenosine triphosphate.

Decarboxylation: Catalyzed by malonyl coenzyme A decarboxylase.

Transacylation: Involves the enzyme malonyl coenzyme A:acyl carrier protein transacylase.

Major Products Formed

Aplicaciones Científicas De Investigación

Biochemical Role and Metabolic Regulation

Malonyl-CoA is primarily known for its role in fatty acid metabolism. It is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase and serves as a substrate for fatty acid synthesis. Additionally, it acts as an inhibitor of carnitine palmitoyltransferase 1, thereby regulating fatty acid oxidation in response to energy demands.

Key Functions

- Fatty Acid Synthesis : Acts as a building block for the synthesis of long-chain fatty acids.

- Regulation of Fatty Acid Oxidation : Inhibits mitochondrial β-oxidation by blocking the entry of fatty acids into the mitochondria.

Biotechnological Applications

Recent advancements in metabolic engineering have highlighted the potential of this compound in producing valuable compounds through microbial fermentation processes. By enhancing this compound levels in microorganisms, researchers can increase the yield of various metabolites.

Case Study: Genetically Encoded this compound Sensors

A study developed genetically encoded sensors to monitor this compound levels within cells. These sensors help optimize metabolic pathways by dynamically adjusting the flux towards desired products, such as fatty acids and polyketides. This approach demonstrates significant improvements in microbial productivity and efficiency in bioproduction systems .

| Application | Description | Impact |

|---|---|---|

| This compound Sensors | Genetically engineered biosensors for real-time monitoring | Enhanced pathway efficiency |

| Metabolic Engineering | Increased this compound availability through genetic modifications | Improved yields of bio-based products |

Pharmacological Insights

This compound has been implicated in various physiological processes and disease states, particularly in relation to obesity and heart disease. Its accumulation can serve as a compensatory mechanism under certain pathological conditions.

Case Study: Cardiomyocyte Response to 7-Ketocholesterol

Research indicates that this compound accumulation in cardiomyocytes serves as a protective response against growth inhibition induced by 7-ketocholesterol. This suggests that manipulating this compound levels could be a therapeutic strategy for managing cardiac health .

Clinical Implications

This compound's role extends into clinical research, where it is studied for its effects on metabolic disorders and cancer.

Case Study: mTORC1 Regulation

Recent findings show that this compound acts as an endogenous inhibitor of mTORC1, linking fatty acid metabolism to cellular growth signaling pathways. This regulation is crucial in understanding how metabolic disturbances can affect cancer progression and treatment responses .

Industrial Applications

The production of biodegradable materials using polyhydroxyalkanoates (PHAs) derived from this compound has gained attention in industrial biotechnology. PHAs are synthesized by microorganisms utilizing this compound as a precursor, offering sustainable alternatives to petroleum-based plastics.

| Industrial Application | Description | Benefits |

|---|---|---|

| Biodegradable Plastics | Production of PHAs from microbial fermentation | Eco-friendly materials with potential for various applications |

Mecanismo De Acción

Malonyl coenzyme A exerts its effects by inhibiting the enzyme carnitine acyltransferase, thereby preventing the transport of fatty acids into the mitochondria for oxidation . This regulation ensures that fatty acids are directed towards biosynthesis rather than degradation . Additionally, malonyl coenzyme A directly inhibits the mechanistic target of rapamycin complex 1 (mTORC1), linking lipid metabolism to nutrient signaling .

Comparación Con Compuestos Similares

Similar Compounds

Acetyl coenzyme A: A precursor of malonyl coenzyme A, involved in various metabolic pathways.

Propionyl coenzyme A: Similar to malonyl coenzyme A but with a three-carbon unit.

Succinyl coenzyme A: Involved in the citric acid cycle, similar in structure but with a four-carbon unit.

Uniqueness

Malonyl coenzyme A is unique due to its role in providing two-carbon units for the elongation of fatty acid and polyketide chains . Its ability to regulate fatty acid metabolism and inhibit mTORC1 distinguishes it from other coenzyme A derivatives .

Actividad Biológica

Malonyl-CoA is a central metabolite in cellular metabolism, primarily recognized for its role in fatty acid synthesis and oxidation. This compound acts as a key regulator of metabolic pathways, influencing energy balance, cardiac function, and various disease states. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, regulatory functions, and implications in health and disease.

1. Overview of this compound

This compound is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), which is regulated by various factors including AMP-activated protein kinase (AMPK). It serves as an essential building block for fatty acid synthesis and plays a critical role in preventing the simultaneous occurrence of fatty acid synthesis and oxidation by inhibiting carnitine palmitoyltransferase I (CPT1) .

2.1 Regulation of Fatty Acid Metabolism

This compound is an allosteric inhibitor of CPT1, which controls the transport of long-chain fatty acids into mitochondria for β-oxidation. Elevated levels of this compound inhibit fatty acid oxidation while promoting lipogenesis . This regulatory mechanism ensures that when energy substrates are abundant, fatty acid synthesis is favored over oxidation.

2.2 Interaction with mTORC1

Recent studies have shown that this compound directly interacts with the mammalian/mechanistic target of rapamycin complex 1 (mTORC1), acting as an ATP-competitive inhibitor. This interaction allows mTORC1 to sense the cellular capacity for fatty acid synthesis, linking lipid metabolism to overall biosynthetic output .

3.1 Cardiac Function

This compound plays a significant role in cardiac metabolism. Inhibition of this compound decarboxylase (MCD) increases cardiac this compound levels, leading to enhanced glucose oxidation and improved cardiac function during ischemia/reperfusion injury . Studies have demonstrated that elevated this compound levels correlate with reduced fatty acid oxidation and improved recovery post-ischemia .

3.2 Obesity and Insulin Resistance

In conditions such as obesity and type 2 diabetes, increased this compound levels are associated with decreased fatty acid oxidation and increased lipogenesis in skeletal muscle . The dysregulation of this compound metabolism contributes to insulin resistance, highlighting its potential as a therapeutic target .

4. Case Studies

5. Conclusion

This compound is a pivotal metabolite that integrates various metabolic pathways through its regulatory roles in fatty acid synthesis and oxidation. Its interactions with key enzymes and signaling pathways underscore its importance in maintaining energy homeostasis and its potential implications in metabolic diseases such as obesity and heart disease. Continued research into the biological activity of this compound may provide insights into novel therapeutic strategies for managing these conditions.

Propiedades

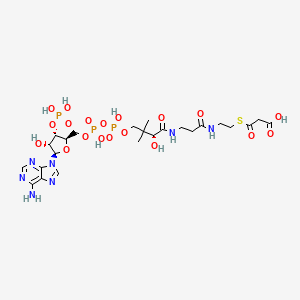

IUPAC Name |

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYOQGRJFJAKNA-DVVLENMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904351 | |

| Record name | Malonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malonyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

524-14-1 | |

| Record name | Malonyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyl-CoA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(hydrogen malonyl)coenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malonyl coenzyme A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNB9YCJ9F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.